molecular formula C18H22ClN3O4 B12756846 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride CAS No. 87603-25-6

2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride

Cat. No.: B12756846
CAS No.: 87603-25-6
M. Wt: 379.8 g/mol
InChI Key: NNFHMSPPAPZNCO-UHFFFAOYSA-N
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Description

2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with a unique structure that includes a dioxolo ring fused to a pyridoindole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolo ring, the construction of the pyridoindole system, and the attachment of the 2-propanol and isopropylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Propanol, 1-(5H-1,3-dioxolo(4,5-f)pyrido(3,4-b)indol-9-yloxy)-3-((1-methylethyl)amino)-, hydrochloride stands out due to its unique structure, which combines a dioxolo ring with a pyridoindole system. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in other compounds.

Properties

CAS No.

87603-25-6

Molecular Formula

C18H22ClN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

1-(12,14-dioxa-5,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H21N3O4.ClH/c1-10(2)20-5-11(22)8-23-17-7-19-6-14-18(17)12-3-15-16(25-9-24-15)4-13(12)21-14;/h3-4,6-7,10-11,20-22H,5,8-9H2,1-2H3;1H

InChI Key

NNFHMSPPAPZNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=C2C3=CC4=C(C=C3NC2=CN=C1)OCO4)O.Cl

Origin of Product

United States

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